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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of quinofumelin and its derivatives, a novel class of fungicides. Quinofumelin exhibits

potent activity against a range of plant-pathogenic fungi, including Pyricularia oryzae (rice

blast) and Botrytis cinerea (gray mold), by targeting the enzyme dihydroorotate dehydrogenase

(DHODH), a key player in the de novo pyrimidine biosynthesis pathway. This document details

the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and

visualizes the key pathways and workflows.

Mechanism of Action: Inhibition of Dihydroorotate
Dehydrogenase
Quinofumelin's antifungal activity stems from its specific inhibition of class II dihydroorotate

dehydrogenase (DHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate,

a crucial step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA,

RNA, and protein synthesis in fungi.[1] By blocking this pathway, quinofumelin effectively halts

fungal growth. The potent inhibitory activity of quinofumelin against P. oryzae DHODH II has

been quantified with an IC50 value of 2.8 nM.[1]

The signaling pathway below illustrates the point of inhibition by quinofumelin in the de novo

pyrimidine biosynthesis pathway.
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De novo pyrimidine biosynthesis pathway and inhibition by quinofumelin.

Structure-Activity Relationship of Quinofumelin
Derivatives
The development of quinofumelin involved systematic modifications of a lead compound, N-

(1-methylcyclohexyl)quinoline-3-carboxamide, to optimize its antifungal activity. The following

tables summarize the quantitative SAR data for various derivatives against rice blast

(Pyricularia oryzae) and gray mold (Botrytis cinerea).[2]

Modifications of the Cyclohexane Ring
Initial modifications focused on the substituent at the 1-position of the cyclohexane ring. The

introduction of a benzyl group (compound 1g) led to a significant increase in activity against

both rice blast and gray mold compared to the lead compound with a methyl group.[2]
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Compound R
Rice Blast LC50
(ppm)

Gray Mold LC50
(ppm)

1 Me 100 300

1a Et 50 >300

1b n-Pr 100 >300

1c i-Pr 100 >300

1d c-Pr 100 >300

1e n-Bu >100 >300

1f Ph 100 >300

1g Bn 10 30

Linkage between Cyclohexane and Quinoline Rings
The nature of the linkage between the cyclohexane and quinoline moieties was found to be

critical for activity. The quinoline-3-carboxamide linkage (compound 2) maintained high activity,

while other linkage types resulted in a loss of efficacy.[2]
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Compound Linkage
Rice Blast LC50
(ppm)

Gray Mold LC50
(ppm)

1g
Cyclohexane-1-

carboxamide
10 30

2
Quinoline-3-

carboxamide
10 30

2a Ether >100 >300

2b Thioether >100 >300

2c Sulfoxide >100 >300

2d Sulfone >100 >300

2e Methylene >100 >300

2f Amine >100 >300

Phenyl Ring Substituents
Substituents on the phenyl ring of the benzyl group were explored. Generally, substitutions on

the phenyl ring did not lead to an improvement in antifungal activity.[2]

Compound R
Rice Blast LC50
(ppm)

Gray Mold LC50
(ppm)

2 H 10 30

2g 2-F 10 30

2h 3-F 10 100

2i 4-F 10 30

2j 4-Cl 10 30

2k 4-Me 10 30

2l 4-OMe 10 100
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Quinoline Ring Substituents
Similarly, the introduction of substituents on the quinoline ring did not enhance the fungicidal

potency.[2]

Compound R
Rice Blast LC50
(ppm)

Gray Mold LC50
(ppm)

2 H 10 30

2m 6-F 10 30

2n 7-F 10 30

2o 8-F 10 30

2p 6-Cl 10 30

2q 7-Cl 10 30

2r 6-Me 10 30

2s 7-Me 10 30

Conformationally Restricted and Bioisosteric
Derivatives
To improve activity further, conformational analysis of compound 2 was performed. A

conformationally cemented derivative (3) was synthesized but showed decreased activity.

However, replacing the cyclohexane ring with a dimethyl group (compound 4) increased

activity. Finally, the introduction of a difluoro group at the 4-position of the isoquinoline ring

(compound 5, quinofumelin) resulted in a significant enhancement of fungicidal activity.[2]
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Compound Modification
Rice Blast LC50
(ppm)

Gray Mold LC50
(ppm)

2 - 10 30

3
Conformationally

cemented
100 100

4
Cyclohexane to

dimethyl
3 10

5 (Quinofumelin)
4,4-difluoro-3,3-

dimethyl
1 3

Experimental Protocols
Synthesis of Quinofumelin Derivatives
The synthesis of quinofumelin and its derivatives generally follows the workflow illustrated

below. The specific reaction conditions and reagents are detailed in the subsequent protocols

for key compounds.[2]

Quinoline-3-carbonitrile &
Substituted Cyclohexanol/Alcohol

Ritter Reaction
(e.g., H2SO4, Benzene)

Dihydroisoquinolinyl-quinoline
Intermediate

Bischler-Napieralski
Cyclization

Further Modification
(e.g., Halogenation) Quinofumelin Derivative

Click to download full resolution via product page

General synthetic workflow for quinofumelin derivatives.

Protocol for the Synthesis of N-(1-benzylcyclohexyl)quinoline-3-carboxamide (2):[2]

To a solution of quinoline-3-carbonitrile (1.0 mmol) in benzene (1 mL), add sulfuric acid (0.4

mL) at 0°C.
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Stir the mixture at room temperature for 10 minutes.

Add 1-benzylcyclohexanol (1.0 mmol) to the mixture and stir at 80°C for 1 hour.

Pour the reaction mixture into ice water (50 mL) and extract with benzene (50 mL).

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

Purify the residue by silica gel chromatography to yield compound 2.

Protocol for the Synthesis of 3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline (4):[2]

Follow the Ritter Reaction procedure as described for compound 2, using 2-methyl-1-

phenylpropan-2-ol instead of 1-benzylcyclohexanol.

The resulting intermediate undergoes Bischler-Napieralski cyclization.

To the residue after workup, add diethyl ether and stir for 10 minutes.

Filter the insoluble matter and concentrate the filtrate in vacuo to obtain compound 4.

Protocol for the Synthesis of 3-(4,4-difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

(5, Quinofumelin): The synthesis of quinofumelin from intermediate 4 involves a radical

benzylic dibromination followed by a double halogen exchange, though specific details are

proprietary.

Biological Assays
Rice Blast (Pyricularia oryzae) Control Test (Curative Effects):[2]

Spray conidial suspensions of Pyricularia oryzae onto potted rice plants (Oryza sativa cv.

Sachikaze) at the third to fourth leaf stage.

Place the pots in an inoculation room at 20–23°C to promote disease onset.

Prepare test compounds in a 50% aqueous acetone solution containing 0.05% Tween 20.

Spray the test solutions onto the inoculated plants.
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After 4-5 days in a greenhouse, assess the lesion area on the leaves and calculate the

control value compared to untreated plants.

Determine the LC50 value (concentration causing 50% control) from the results.

Gray Mold (Botrytis cinerea) Control Test (Curative Effects):[2]

Inoculate potted cucumber plants (Cucumis sativus cv. Sagami-hanjiro) at the two-leaf stage

with mycelial disks of Botrytis cinerea.

Maintain the inoculated plants at 20–23°C for 3 days in a high-humidity environment.

Prepare test compounds as described for the rice blast assay.

Spray the test solutions onto the inoculated plants.

After 2 days in a greenhouse, measure the lesion diameter and calculate the control value.

Determine the LC50 value from the results.

Conclusion
The structure-activity relationship studies of quinofumelin derivatives have revealed key

structural features essential for their potent antifungal activity. A benzyl group at the 1-position

of the cyclohexane ring and a quinoline-3-carboxamide linkage are crucial for high efficacy.

While substitutions on the phenyl and quinoline rings did not improve activity, bioisosteric

replacement of the cyclohexane ring with a 4,4-difluoro-3,3-dimethylisoquinoline moiety led to

the discovery of quinofumelin, a highly active fungicide. The detailed protocols provided

herein offer a basis for further research and development of novel DHODH inhibitors for crop

protection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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